molecular formula C19H24N2O3 B2682568 N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1645465-29-7

N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2682568
CAS No.: 1645465-29-7
M. Wt: 328.412
InChI Key: XDJOFKGRHGZEDK-UHFFFAOYSA-N
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Description

N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a propynyl group

Scientific Research Applications

N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Attachment of the Propynyl Group: This step involves the alkylation of the piperidine ring with a propargyl halide under basic conditions.

    Coupling of the Benzodioxole and Piperidine Rings: This is typically done through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow chemistry to improve yield and reduce reaction times. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the propynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide: Similar structure but lacks the ethyl group.

    N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxylate: Ester derivative of the compound.

Uniqueness

N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to the presence of both the benzodioxole and piperidine rings, as well as the propynyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-10-21-11-8-14(9-12-21)18(22)20-15-6-7-16-17(13-15)24-19(3,5-2)23-16/h1,6-7,13-14H,5,8-12H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJOFKGRHGZEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3CCN(CC3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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